NPEC-caged-(1S,3R)-ACPD

Off-target pharmacology GABA-A receptor inhibition Caged neurotransmitter selectivity

Non-caged (1S,3R)-ACPD causes constitutive mGluR activation that confounds baseline measurements; MNI-caged alternatives inhibit GABA-A receptors at working concentrations. NPEC-caged-(1S,3R)-ACPD eliminates both liabilities, enabling precise light-gated control. • Photochemical parameters: φ = 0.64, ε₃₄₇ = 660 M⁻¹cm⁻¹ - calibrated for near-UV photolysis and two-photon uncaging at subcellular resolution. • Verified absence of GABA-A receptor interference at experimental concentrations. • NPEC photorelease kinetics temporally match metabotropic signaling cascades. Supplied as ≥98% pure powder with full Certificate of Analysis.

Molecular Formula C16H18N2O8
Molecular Weight 366.32 g/mol
Cat. No. B560261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNPEC-caged-(1S,3R)-ACPD
Synonyms(1S,3R)-1-(2-Nitrophenyl)ethylcarboxyaminocyclopentane-1,3-dicarboxylic acid
Molecular FormulaC16H18N2O8
Molecular Weight366.32 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC2(CCC(C2)C(=O)O)C(=O)O
InChIInChI=1S/C16H18N2O8/c1-9(11-4-2-3-5-12(11)18(24)25)26-15(23)17-16(14(21)22)7-6-10(8-16)13(19)20/h2-5,9-10H,6-8H2,1H3,(H,17,23)(H,19,20)(H,21,22)/t9?,10-,16+/m1/s1
InChIKeySKBDCZAPZZBWJU-XOXYBHGNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NPEC-caged-(1S,3R)-ACPD: Key Specifications


NPEC-caged-(1S,3R)-ACPD (CAS 1315379-60-2) is a photolabile caged analog of the group I and II metabotropic glutamate receptor (mGluR) agonist (1S,3R)-ACPD. The compound incorporates a 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) photoprotecting group, rendering it biologically inert until near-UV photolysis . This caging strategy enables precise temporal and spatial control of mGluR activation in neurobiological experiments, with quantifiable photochemical properties that distinguish it from both non-caged (1S,3R)-ACPD and alternative caged glutamate derivatives [1].

1 Photolabile caged mGluR agonist for light-gated, spatially precise activation studies
2 NPEC protecting group enables near-UV photolysis with quantifiable release efficiency
3 Suited for neurocircuit experiments requiring preserved GABAergic network integrity

NPEC-caged-(1S,3R)-ACPD: Why Substitution Fails


Substituting NPEC-caged-(1S,3R)-ACPD with non-caged (1S,3R)-ACPD precludes light-gated experimental control and introduces constitutive mGluR activation that confounds baseline measurements. Conversely, substituting with alternative caged compounds such as MNI-caged glutamate or MNI-caged ligands introduces distinct and quantifiable liabilities: MNI-based cages exhibit sub-microsecond photorelease kinetics suitable for fast ionotropic receptors but inappropriate for slower mGluR signaling, and they produce off-target GABA-A receptor inhibition at experimentally relevant concentrations [1]. NPEC-caged-(1S,3R)-ACPD provides a uniquely defined photochemical and pharmacological profile—quantum yield (φ) = 0.64, ε₃₄₇ = 660 M⁻¹cm⁻¹, and verified absence of GABA-A receptor interference —making generic substitution scientifically unjustifiable for experiments requiring mGluR-specific, spatially and temporally controlled activation.

Target

NPEC-caged-(1S,3R)-ACPD

Substitute Risk

Non-caged (1S,3R)-ACPD eliminates light-gated control and introduces constitutive mGluR activation that may confound baseline measurements.

Target

NPEC-caged-(1S,3R)-ACPD

Substitute Risk

MNI-caged ligands exhibit reported GABA-A receptor inhibition and sub-microsecond release kinetics that may not match mGluR signaling time course.

Target

NPEC-caged-(1S,3R)-ACPD

Substitute Risk

Racemic (±)-trans-ACPD or alternative cages may shift mGluR subtype potency profile; photochemical and pharmacological context may not transfer directly.

NPEC-caged-(1S,3R)-ACPD: Head-to-Head Evidence


GABA-A Receptor Off-Target Inhibition

In direct comparative testing using brain slice electrophysiology, NPEC-caged ligands including NPEC-caged-(1S,3R)-ACPD demonstrated no measurable interference with GABA-ergic transmission at experimentally employed concentrations, whereas MNI-caged ligands produced significant GABA-A receptor inhibition with IC₅₀ values approaching maximum useful concentrations for receptor signaling experiments [1]. This differential off-target liability is a decisive factor in experimental design where GABAergic network integrity must be preserved.

GABA-A off-target liability
Head-to-head
NPEC-cagedNo GABA-A receptor inhibition observed at experimental concentrations
MNI-caged ligandsIC₅₀ values approach maximum useful concentrations for receptor signaling
Supports GABA-A interference-free experimental design for circuit studies
Brain slice electrophysiology; direct comparison
Off-target pharmacology GABA-A receptor inhibition Caged neurotransmitter selectivity

NPEC vs. MNI Uncaging Kinetics

MNI-caged amino acids exhibit sub-microsecond release times suitable for investigating mechanisms at fast ionotropic synaptic receptors. In contrast, NPEC cages including NPEC-caged-(1S,3R)-ACPD exhibit slower photorelease kinetics [1]. This slower uncaging is not a deficiency; it is functionally matched to the slower time course of metabotropic glutamate receptor signaling, providing adequate temporal resolution for mGluR studies without the unnecessary synthetic complexity of ultra-fast cages.

Photorelease kinetics
Head-to-head
NPEC cageSlower photorelease; functionally matched to mGluR signaling time course
MNI cageSub-microsecond release; suited for fast ionotropic receptors
Kinetic matching supports adequate temporal resolution for metabotropic studies
Brain slice photolysis; orders-of-magnitude difference
Uncaging kinetics Photolysis half-time mGluR signaling

Photochemical Efficiency Parameters

NPEC-caged-(1S,3R)-ACPD exhibits a well-characterized photochemical profile: extinction coefficient (ε₃₄₇) = 660 M⁻¹cm⁻¹ and quantum yield (φ) = 0.64 at near-UV wavelengths . This quantifies the efficiency with which absorbed photons produce active (1S,3R)-ACPD. These values provide a reproducible benchmark for calibrating light dosage in uncaging experiments and comparing efficiency across different caged compound preparations.

Photochemical efficiency
Class-level
ε₃₄₇ = 660 M⁻¹cm⁻¹; φ = 0.64
Supports light-dose calibration and cross-laboratory reproducibility
Near-UV 347 nm, aqueous solution; class-level inference
Photolysis efficiency Quantum yield Extinction coefficient UV uncaging

mGluR Subtype Agonist Potency

The active parent compound (1S,3R)-ACPD exhibits defined EC₅₀ values of 5 μM (mGluR2), 15 μM (mGluR5), 42 μM (mGluR1), and 60 μM (mGluR6), demonstrating broad group I/II mGluR agonist activity . In contrast, (±)-trans-ACPD shows EC₅₀ values of 2 μM (mGluR2), 15 μM (mGluR1), 23 μM (mGluR5), and approximately 800 μM (mGluR4) . The (1S,3R) single isomer provides more balanced group I/II potency compared to the racemic mixture.

mGluR subtype potency
Cross-study context
(1S,3R)-ACPDmGluR2: 5 μM; mGluR5: 15 μM; mGluR1: 42 μM; mGluR6: 60 μM
(±)-trans-ACPDmGluR2: 2 μM; mGluR1: 15 μM; mGluR5: 23 μM; mGluR4: ≈800 μM
Balanced group I/II mGluR activation profile upon uncaging
Recombinant receptor functional assays; cross-study review
mGluR agonist EC₅₀ values Receptor subtype selectivity

Aqueous and DMSO Solubility

NPEC-caged-(1S,3R)-ACPD is soluble to 10 mM in water and to 100 mM in DMSO . This dual-solvent compatibility enables flexible experimental design, allowing preparation of concentrated DMSO stocks for long-term storage followed by aqueous dilution for physiological buffer applications without precipitation concerns.

Solubility profile
Data to verify
Water: 10 mM · DMSO: 100 mM
Supports concentrated DMSO stock preparation with aqueous working dilution
Room temperature; verify under experimental buffer conditions
Solubility Stock solution preparation DMSO compatibility

mGluR1 Activation in Purkinje Neurons

In Purkinje neuron slice recordings, photolysis of NPEC-caged-ACPD generated slow inward currents that were blocked by the mGluR type 1 antagonist CPCCOEt, phenocopying the slow sEPSC observed with parallel fiber burst stimulation [1]. This functional validation confirms that uncaged (1S,3R)-ACPD activates native mGluR1 receptors in situ with physiologically relevant kinetics.

Native mGluR1 activation
Head-to-head
Slow inward current blocked by CPCCOEt, phenocopying parallel fiber burst-evoked slow sEPSC
Reported recapitulation of physiological mGluR1 synaptic response in situ
Purkinje neuron cerebellar slices; voltage-clamp electrophysiology
Purkinje neuron mGluR1 Electrophysiology CPCCOEt

NPEC-caged-(1S,3R)-ACPD: Key Applications


Spatial mGluR1 Mapping in Purkinje Neurons

NPEC-caged-(1S,3R)-ACPD enables focal near-UV uncaging to activate mGluR1 receptors at discrete dendritic locations in Purkinje neurons, recapitulating slow sEPSCs seen with parallel fiber stimulation while avoiding GABA-A receptor off-target effects observed with MNI-caged alternatives [1]. This application leverages the compound's verified mGluR1 functional activation profile and absence of GABA-ergic interference.

Temporal Control of Group I/II mGluR Signaling

The slower photorelease kinetics of the NPEC cage are functionally matched to the time course of metabotropic receptor signaling, enabling flash photolysis experiments that temporally isolate mGluR activation from presynaptic processes [1]. The defined EC₅₀ profile of (1S,3R)-ACPD across mGluR2, mGluR5, and mGluR1 supports experiments investigating differential group I/II contributions to synaptic plasticity, neuroprotection, or neuromodulation.

Two-Photon Uncaging for Subcellular mGluR Activation

The quantifiable photochemical parameters (ε₃₄₇ = 660 M⁻¹cm⁻¹, φ = 0.64) [1] facilitate calibration of two-photon excitation protocols for NPEC-caged-(1S,3R)-ACPD, enabling diffraction-limited uncaging at subcellular resolution. This supports high-precision mapping of mGluR distribution and function in neuronal compartments where traditional bath application of agonists lacks spatial resolution.

GABAergic Network Studies with Intact Inhibition

In experiments where GABA-A receptor integrity is essential, NPEC-caged-(1S,3R)-ACPD is preferred over MNI-caged ligands due to its verified absence of GABA-A receptor inhibition at working concentrations [1]. This enables concurrent investigation of mGluR-mediated excitation and GABAergic inhibition within the same neuronal circuit without caged compound-induced artifacts.

Application
Selection Property
Validation Focus
Spatial mGluR1 mapping in Purkinje neurons
Verified mGluR1 activation; GABA-A interference-free profile
CPCCOEt-sensitive slow inward current; synaptic response mimicry
Temporal control of group I/II mGluR signaling
Slower photorelease kinetics matched to metabotropic receptor time course
Differential group I/II subtype contribution; temporal isolation from presynaptic processes
Two-photon uncaging for subcellular mGluR activation
Quantified photochemical efficiency for two-photon excitation calibration
Subcellular uncaging resolution; diffraction-limited activation protocols
GABAergic network studies with intact inhibition
Absence of GABA-A receptor inhibition at working concentrations
Concurrent mGluR excitation and GABAergic inhibition within the same circuit

Technical Documentation Hub

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